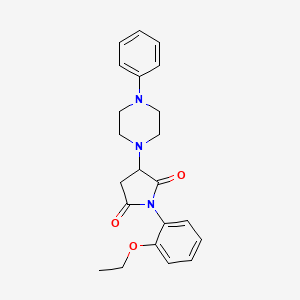

1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a core structure for various pharmacologically active compounds. The pyrrolidine-2,5-dione derivatives have been extensively studied for their biological activities, including anticonvulsant properties and receptor affinity modulation .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives typically involves the formation of the pyrrolidine ring followed by functionalization at various positions. For example, the synthesis of related compounds has been achieved by reacting 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrolidine in ethanol . Another method includes nucleophilic substitution reactions, as seen in the synthesis of a related compound where 1-methylpiperazine was reacted with a brominated precursor . These methods highlight the versatility in synthesizing pyrrolidine-2,5-dione derivatives, which could be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring (pyrrolidine ring) with two carbonyl groups at the 2 and 5 positions. Substituents at the 3 and 4 positions, such as arylpiperazine, can significantly influence the compound's biological activity and receptor affinity . The presence of an ethoxyphenyl group in the compound of interest suggests potential lipophilic interactions, which could affect its pharmacokinetic properties.

Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives can undergo various chemical reactions, including methylation, which has been shown to reduce the potency of these compounds as inhibitors of glycolic acid oxidase . The reactivity of the lactam nitrogen and the hydroxy substituent is crucial for the biological activity of these compounds, as modifications can dramatically alter their inhibitory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their substituents. Compounds with large lipophilic substituents tend to be potent inhibitors due to better membrane permeability . The presence of an ethoxy group in the compound of interest suggests increased lipophilicity compared to hydroxyl or amino substituents. These properties are crucial for the compound's solubility, stability, and overall bioavailability.

Scientific Research Applications

Polymer Solar Cells

One related compound, a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This application exploits the electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone to improve conductivity and electron mobility, thereby enhancing power conversion efficiency (Hu et al., 2015).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has identified their potential as inhibitors of glycolic acid oxidase. These compounds, particularly those with large lipophilic 4-substituents, have shown competitive inhibition in vitro and have been explored for their ability to reduce urinary oxalate levels, indicating their relevance in medical research (Rooney et al., 1983).

Anticonvulsant and Antihypertensive Effects

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These studies suggest the compounds' potential for treating cardiovascular diseases, highlighting the significance of the phenylpiperazine moiety in their activity (Malawska et al., 2002).

Anticonvulsant Properties

Investigations into N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione have demonstrated significant anticonvulsant activity, particularly for compounds with an aromatic ring at position-3 of the pyrrolidine-2,5-dione ring (Obniska et al., 2005).

properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-2-28-20-11-7-6-10-18(20)25-21(26)16-19(22(25)27)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLFAZUHODWNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)